Product packaging for Isobutyl 4-(2,4-dichlorophenoxy)butyrate(Cat. No.:CAS No. 51550-64-2)

Isobutyl 4-(2,4-dichlorophenoxy)butyrate

Cat. No.: B3191062
CAS No.: 51550-64-2
M. Wt: 305.2 g/mol
InChI Key: ASZGOMRWZJMION-UHFFFAOYSA-N
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Description

Overview of Synthetic Auxin Herbicides and Their Significance in Agriculture

Synthetic auxin herbicides represent a cornerstone of modern agriculture, having been among the first selective organic herbicides developed. pressbooks.pubhracglobal.com Their introduction in the 1940s revolutionized weed control practices, particularly for managing broadleaf weeds in cereal crops like wheat, corn, and rice. pressbooks.pubresearchgate.netresearchgate.net These compounds mimic the action of the natural plant hormone indole-3-acetic acid (IAA), but unlike IAA, they are more stable in plants, leading to uncontrolled and disorganized growth that is ultimately lethal to susceptible species. nih.govmt.govwikipedia.org

The significance of synthetic auxins lies in their selectivity; they can effectively control dicotyledonous (broadleaf) weeds without significantly harming monocotyledonous crops. pressbooks.pubwikipedia.org This selectivity is attributed to differences in translocation, metabolism, and the absence of a vascular cambium in tolerant grass species. pressbooks.pub The development of these herbicides has been a major contributor to increased crop yields and more efficient agricultural production worldwide. researchgate.netresearchgate.net Synthetic auxins are categorized into several chemical families, including phenoxycarboxylic acids, benzoic acids, and pyridinecarboxylic acids. nih.gov

Classification and Structural Relationship of Isobutyl 4-(2,4-dichlorophenoxy)butyrate within the Phenoxyalkanoic Acid Class

This compound belongs to the phenoxyalkanoic acid class of herbicides. This class is characterized by a phenoxy group linked to an alkanoic acid. The parent compound of this compound is 4-(2,4-dichlorophenoxy)butyric acid, commonly known as 2,4-DB. orst.edu

Structurally, this compound is an ester of 2,4-DB. In plants, it is believed that this ester is hydrolyzed to the active herbicidal form, 2,4-DB. Subsequently, 2,4-DB undergoes β-oxidation within susceptible plants to form 2,4-dichlorophenoxyacetic acid (2,4-D), which is a potent synthetic auxin herbicide. orst.edu This conversion is a key aspect of its mode of action and selectivity, as plants that are unable to perform this conversion are tolerant to 2,4-DB.

The isobutyl ester functional group enhances the lipophilicity of the molecule compared to the parent acid, which can facilitate its absorption through the waxy cuticle of plant leaves.

Physicochemical Properties of this compound and Related Compounds

PropertyThis compound4-(2,4-dichlorophenoxy)butyric acid (2,4-DB)
CAS Number 51550-64-294-82-6
Molecular Formula C14H18Cl2O3C10H10Cl2O3
Molecular Weight 305.2 g/mol 249.09 g/mol
Appearance Not availableColorless to white crystals
Melting Point Not available117-119 °C
Boiling Point Not availableNot available
Water Solubility Not available46 mg/L

Note: Specific physicochemical data for this compound is limited in publicly available literature.

Historical Development and Evolution of Research on Phenoxybutyrate Esters

The development of phenoxy herbicides began during World War II, with the synthesis of 2,4-D in the early 1940s. researchgate.netnih.gov This marked the dawn of the era of selective chemical weed control. Following the successful introduction of phenoxyacetic acid herbicides like 2,4-D and MCPA, research expanded to explore related structures with modified properties.

The investigation into phenoxybutyric acid derivatives, such as 2,4-DB, was a logical progression. These compounds were found to be selective herbicides, particularly useful in leguminous crops like alfalfa and peanuts, which are sensitive to 2,4-D but can tolerate 2,4-DB due to their inability to efficiently convert it to 2,4-D.

The development of ester formulations of phenoxyalkanoic acids was driven by the need to improve their efficacy and handling properties. Esters, being more lipophilic than their parent acids, can exhibit enhanced penetration of the plant cuticle, leading to better absorption. Research into various ester forms, including isobutyl esters, aimed to optimize the herbicidal activity and spectrum of weeds controlled. The use of different ester formulations allowed for the creation of a wider range of products with varying characteristics to suit different agricultural needs and environmental conditions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H18Cl2O3 B3191062 Isobutyl 4-(2,4-dichlorophenoxy)butyrate CAS No. 51550-64-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

51550-64-2

Molecular Formula

C14H18Cl2O3

Molecular Weight

305.2 g/mol

IUPAC Name

2-methylpropyl 4-(2,4-dichlorophenoxy)butanoate

InChI

InChI=1S/C14H18Cl2O3/c1-10(2)9-19-14(17)4-3-7-18-13-6-5-11(15)8-12(13)16/h5-6,8,10H,3-4,7,9H2,1-2H3

InChI Key

ASZGOMRWZJMION-UHFFFAOYSA-N

SMILES

CC(C)COC(=O)CCCOC1=C(C=C(C=C1)Cl)Cl

Canonical SMILES

CC(C)COC(=O)CCCOC1=C(C=C(C=C1)Cl)Cl

Other CAS No.

51550-64-2

Origin of Product

United States

Chemical Synthesis and Derivatization Research

Synthetic Pathways and Methodologies for Isobutyl 4-(2,4-dichlorophenoxy)butyrate

The primary route for synthesizing this compound involves the esterification of its corresponding carboxylic acid precursor with isobutanol. The efficiency of this process is highly dependent on the successful synthesis of the acid precursor itself.

The synthesis of this compound is achieved through the esterification of 4-(2,4-dichlorophenoxy)butyric acid with isobutanol. This reaction is typically an acid-catalyzed equilibrium process.

Fischer-Speier Esterification: This classic method involves reacting the carboxylic acid and alcohol in the presence of a strong acid catalyst, such as sulfuric acid. To drive the reaction toward the ester product, water is continuously removed from the reaction mixture, often by azeotropic distillation with a suitable solvent like xylene or toluene. google.com

Key parameters for optimization include:

Molar Ratio: Using an excess of one reactant, typically the less expensive isobutanol, can shift the equilibrium to favor product formation. researchgate.net

Catalyst Loading: The concentration of the acid catalyst affects the reaction rate. While homogenous catalysts like sulfuric acid are effective, they can present separation challenges. google.comresearchgate.net Heterogeneous catalysts, such as acidic ion-exchange resins (e.g., Amberlyst-15), offer an alternative that simplifies catalyst removal and product purification. researchgate.net

Temperature: The reaction is typically conducted at the reflux temperature of the solvent to facilitate the removal of water. google.com

Reaction Time: The reaction is monitored until the concentration of the starting carboxylic acid is minimized, often tracked using techniques like liquid chromatography. google.com

A study on the esterification of acetic acid with n-butanol and isobutanol found the activation energy for the reaction with isobutanol to be 23.29 kJ/mol, indicating the temperature dependence of the reaction rate. researchgate.net

Alternative Methods: The Steglich esterification offers a milder alternative that can be performed at room temperature. This method uses coupling agents like N,N′-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). nih.gov This approach avoids the high temperatures and strong acids of the Fischer method. nih.gov

The crucial precursor for the synthesis is 4-(2,4-dichlorophenoxy)butyric acid (2,4-DB). nih.govwikipedia.org A documented method for its preparation involves the reaction of an alkali metal salt of 2,4-dichlorophenol (B122985) with γ-butyrolactone under anhydrous conditions. google.com

The process can be summarized as follows:

Salt Formation: 2,4-Dichlorophenol is treated with an aqueous alkali (e.g., sodium hydroxide) to form the sodium 2,4-dichlorophenoxide salt.

Dehydration: Water is removed from the reaction mixture via azeotropic distillation with an entraining liquid such as n-butanol or xylene. google.com

Condensation: γ-Butyrolactone is added to the anhydrous phenoxide salt, and the mixture is heated to temperatures between 140-210 °C to drive the reaction. google.com

Isolation: The resulting alkali metal salt of 4-(2,4-dichlorophenoxy)butyric acid is then acidified to yield the free carboxylic acid. google.com

Table 1: Reaction Parameters for Precursor Synthesis

ParameterCondition/ReagentPurposeReference
Starting Material2,4-Dichlorophenol, γ-ButyrolactoneProvide the core chemical structures. google.com
BaseAqueous alkali (e.g., NaOH)To form the alkali metal phenoxide salt. google.com
Entraining Liquidn-Butanol, Xylene, ChlorobenzeneTo remove water by azeotropic distillation. google.com
Reaction Temperature140-210 °CTo facilitate the reaction between the phenoxide and γ-butyrolactone. google.com

Synthesis and Characterization of Related Esters and Analogs for Structure-Activity Studies

To understand how molecular structure influences physical and biological properties, various esters of 2,4-dichlorophenoxy-alkanoic acids have been synthesized and studied. Research has shown that properties such as lipophilicity, which can be estimated by the octanol-water partition coefficient (log Kₒw), are critical. nih.gov

A study investigating the percutaneous absorption of a series of pure esters (from methyl to decyl) of 2,4-dichlorophenoxy-butyric acid (2,4-DBA) and related acids found a clear structure-activity relationship. nih.gov The key findings indicated that the rate of hydrolysis of these esters by skin esterases decreases linearly with an increase in log Kₒw. This suggests that the solubility of the esters in the biological matrix or their accessibility to enzyme active sites is a determining factor. nih.gov This relationship allows for the estimation of the flux of esters from this herbicide family based on their physicochemical properties. nih.gov

Advanced Formulation Development and Material Science Integration

Research has moved beyond the synthesis of the molecule itself to its integration into advanced materials designed to control its release and enhance its properties.

Controlled-release formulations aim to release an active agent in a slow, targeted manner. researchgate.net For phenoxy herbicides, this has been achieved by encapsulating the active compound within various polymeric matrices. For example, herbicides like 2,4-D have been incorporated into alginate gel beads. researchgate.net The release rate from these beads can be modulated by the choice of gellant cation (e.g., calcium chloride vs. barium chloride) and by drying the beads, with dried, barium-gelled beads providing the slowest release. researchgate.net Other research has focused on chemically binding 2,4-dichlorophenoxyacetic acid to polymeric backbones to create controlled-release formulations. acs.org

A sophisticated approach to controlled release involves the development of organic-inorganic nanohybrids. Research has demonstrated the successful synthesis of a nanohybrid containing 4-(2,4-dichlorophenoxy)butyrate (DPBA) intercalated within the layers of a Zinc-Aluminum layered double hydroxide (B78521) (Zn-Al-LDH). researchgate.netnih.gov

This synthesis was achieved through two primary methods:

Direct Method (Co-precipitation): This involves the self-assembly of the nanohybrid from a solution containing the inorganic host precursors and the organic guest anion. researchgate.netnih.govresearchgate.net

Indirect Method (Ion Exchange): This involves preparing the LDH host first with a different intercalated anion (e.g., nitrate) and then exchanging it with the desired 4-(2,4-dichlorophenoxy)butyrate anion. researchgate.netnih.gov

Both methods yielded well-ordered, layered nanohybrids with a high organic loading of approximately 54.3%. researchgate.netnih.gov However, the synthesis method significantly impacts the final properties. The material prepared via the indirect ion exchange method was found to release the organic moiety more easily, demonstrating that the preparation pathway can be used to fine-tune the release characteristics of the active agent. researchgate.netnih.gov

Table 2: Properties of 4-(2,4-dichlorophenoxy)butyrate-LDH Nanohybrid

PropertyValue/ObservationReference
Inorganic HostZn-Al Layered Double Hydroxide (LDH) researchgate.netnih.gov
Organic Guest4-(2,4-dichlorophenoxy)butyrate (DPBA) researchgate.netnih.gov
Basal Spacing28.5 - 28.7 Å researchgate.netnih.gov
Organic Loading~54.3% researchgate.netnih.gov
MorphologyMesoporous, well-ordered layered structure researchgate.netnih.gov
Release PropertyMore easily released from ion-exchanged product vs. direct co-precipitation product. researchgate.netnih.gov

Microencapsulation and Nanoencapsulation Techniques for Environmental Control

Microencapsulation and nanoencapsulation are processes where tiny particles or droplets are surrounded by a coating to create small capsules. These techniques are widely investigated for their potential to protect sensitive core materials from the surrounding environment, improve handling, and, most importantly, control the rate at which the core material is released. Applications are diverse, ranging from drug delivery and food preservation to the controlled release of pesticides and other agrochemicals.

Despite the broad utility of encapsulation technologies, there is currently no available scientific literature detailing the microencapsulation or nanoencapsulation of this compound for environmental control or any other application. Searches of scientific databases and chemical literature did not yield any studies focused on developing encapsulated formulations of this specific compound.

While related compounds, such as 4-(2,4-dichlorophenoxy)butyric acid (the parent acid of the isobutyl ester), have been the subject of controlled-release studies using nano-hybrid materials, this research does not extend to the isobutyl ester form. The methods and findings from studies on the acid form are not directly transferable to the ester due to differences in their chemical and physical properties, which would significantly influence their interaction with encapsulation materials and their release characteristics.

Consequently, there are no research findings, data tables, or detailed methodologies to report regarding the microencapsulation and nanoencapsulation of this compound. This area remains an unexplored field of study.

Environmental Fate, Transport, and Degradation Research

Persistence and Dissipation Kinetics in Environmental Compartments

Limited specific data exists for the persistence and dissipation of Isobutyl 4-(2,4-dichlorophenoxy)butyrate. However, research on similar 2,4-D esters indicates a rapid conversion to the acid form in the environment. epa.gov This hydrolysis is a key step in its environmental degradation pathway.

Once this compound is applied to soil, it is expected to undergo hydrolysis to form 4-(2,4-dichlorophenoxy)butyric acid (2,4-DB). The subsequent behavior of this resulting acid dictates its mobility and persistence in the soil environment. The adsorption and desorption of the parent acid, 2,4-D, are influenced by soil properties such as organic matter content and pH.

Studies on 2,4-D, a closely related herbicide, have shown that its adsorption to soil is positively correlated with organic matter content. nih.gov In Canadian prairie soils, the k values for 2,4-D acid ranged from 0.09 to 1.30 and were linked to soil organic matter rather than clay content. nih.gov The mobility of the anionic form of 2,4-D, which is prevalent in most environmental conditions, is expected to be high, suggesting a potential for leaching. juniperpublishers.com However, the relatively short half-life of 2,4-D in soil can reduce its potential to reach groundwater. cdc.gov

Table 1: Soil Adsorption Coefficients (Koc) for 2,4-D in Various Soil Types

Soil TypeKoc Value
Sandy Loam70
Sand76
Silty Clay Loam59
Loam117

Source: EPA, 2005a cdc.gov

In aquatic environments, this compound is anticipated to hydrolyze to 2,4-DB. The mobility of the resulting acid in water is significant due to its water-soluble anionic form. juniperpublishers.com Runoff from treated agricultural fields can be a primary route for entry into surface waters.

Once in an aquatic system, the persistence of the 2,4-D acid is influenced by factors such as microbial activity and sunlight. The aerobic aquatic metabolism half-life of 2,4-D is approximately 15 days, while under anaerobic conditions, it is much more persistent, with a half-life ranging from 41 to 333 days. cdc.govwikipedia.org Ester formulations of 2,4-D are noted to be more toxic to fish and aquatic invertebrates compared to salt formulations. juniperpublishers.com

Ester formulations of 2,4-D are generally more volatile than their amine and salt counterparts. researchgate.netinvasive.org The volatilization of 2,4-D esters is influenced by temperature, soil moisture, and soil composition. invasive.org Higher temperatures and moisture levels can increase the potential for volatilization. One study reported the relative volatility of high volatile esters, low volatile esters, and amine salts of 2,4-D to be 440:33:1, respectively. bioone.org While specific data for this compound is not available, it is expected to be more volatile than the acid or salt forms of 2,4-DB.

Abiotic Degradation Pathways

Abiotic degradation processes, including photodecomposition and hydrolysis, play a crucial role in the breakdown of this compound in the environment.

Photodegradation can contribute to the breakdown of phenoxy herbicides. The photolysis of 2,4-dichlorophenoxybutanoic acid (2,4-DB) has been studied in the presence of iron complexes, which can be found in natural waters. The primary products of this photodegradation include hydroxylated compounds, products from the substitution of a chlorine atom with a hydroxyl group, and compounds resulting from the loss of the aliphatic tail and the opening of the benzene (B151609) ring. nih.gov The major photodegradation product of 2,4-D in one study was identified as 1,2,4-benzenetriol. researchgate.net The photodegradation half-life of 2,4-D in soil was reported to be 68 days. cdc.gov

The primary abiotic degradation pathway for this compound is expected to be hydrolysis, which converts the ester to 4-(2,4-dichlorophenoxy)butyric acid (2,4-DB) and isobutyl alcohol. Studies on other 2,4-D esters, such as the n-butyl and iso-octyl esters, have demonstrated that they readily hydrolyze to the acid form in aqueous solutions and moist soil. nih.gov The rate of this hydrolysis can be influenced by pH, with faster degradation often observed under alkaline conditions. epa.gov For instance, the hydrolysis rate of 2,4-D butoxyethyl ester (2,4-D BEE) is pH-dependent, with a half-life of 196 days at pH 5 and 47.5 hours at a higher pH. epa.gov

Table 2: Hydrolytic Products of this compound

Initial CompoundHydrolytic Products
This compound4-(2,4-dichlorophenoxy)butyric acid (2,4-DB)
Isobutyl alcohol

Biotic Degradation Processes in Environmental Matrices

The primary mechanism for the breakdown of phenoxyalkanoic acid herbicides like the one derived from this compound in the environment is microbial degradation. nih.govresearchgate.net This process is fundamental to preventing the long-term accumulation of these compounds in soil and water.

In agricultural soils, this compound is subject to rapid transformation. The ester form is quickly hydrolyzed to 4-(2,4-dichlorophenoxy)butyric acid (2,4-DB) by microbial enzymes. epa.govfao.org While specific mineralization rates for the isobutyl ester are not extensively documented, the degradation of its parent acid, 2,4-D, to which 2,4-DB is structurally and functionally related, is well-studied. The degradation of 2,4-D in soil is a microbially-driven process involving hydroxylation, cleavage of the acid side-chain, decarboxylation, and ultimately, the opening of the aromatic ring. juniperpublishers.com

The half-life of 2,4-D esters in soil is generally short, with rapid conversion to the acid form. orst.edu For instance, under non-sterile conditions, it has been observed that various esters of 2,4-D are hydrolyzed very rapidly, with over 72% being broken down within 72 hours. fao.org The subsequent degradation of the resulting acid is also swift, with typical half-lives ranging from a few days to a couple of weeks in aerobic mineral soils. epa.govorst.edu One study estimated the soil half-life for the 2-ethylhexyl ester (EHE) form of 2,4-D to be between 1 and 14 days, with a median of 2.9 days. orst.edu The degradation of 2,4-D acid in aerobic mineral soils has been estimated to have a half-life of 6.2 days. epa.gov

The pathway for the microbial mineralization of the resulting 2,4-dichlorophenoxy acetic acid typically involves several key enzymatic steps. It often begins with the removal of the side chain by an α-ketoglutarate-dependent 2,4-D dioxygenase to form 2,4-dichlorophenol (B122985) (2,4-DCP). nih.gov This is followed by the hydroxylation of 2,4-DCP to form dichlorocatechol, which then undergoes ring cleavage. nih.gov The intermediates are further processed and eventually funneled into the tricarboxylic acid (TCA) cycle, leading to complete mineralization to carbon dioxide. nih.gov A diverse range of soil microorganisms, including bacteria such as Pseudomonas, Cupriavidus, and Sphingomonas, as well as fungi like Mortierella and Umbelopsis, have been identified as capable of degrading 2,4-D. nih.gov

Table 1: Half-life of 2,4-D Forms in Soil

Chemical Form Soil Half-Life Conditions
2,4-D Acid 6.2 days Aerobic mineral soils epa.gov
2,4-D Acid, Diethylamine Salt, and Ester forms ~10 days General soil conditions orst.edubeyondpesticides.org
2,4-D 2-Ethylhexyl Ester (EHE) 1-14 days (median 2.9 days) Field soils orst.edu
Various 2,4-D Esters >72% degradation in 72 hours Non-sterile soils fao.org

In aquatic environments, the biodegradation of this compound also commences with the rapid hydrolysis of the ester to 4-(2,4-dichlorophenoxy)butyric acid. epa.govfao.org Ester forms of 2,4-D are generally not persistent in aquatic systems due to this rapid hydrolysis and subsequent biodegradation. beyondpesticides.org

The resulting 2,4-D acid degrades rapidly in aerobic aquatic environments, with a reported half-life of about 15 days. epa.gov However, under anaerobic conditions, its persistence is significantly longer, with a half-life ranging from 41 to 333 days. epa.govbeyondpesticides.org The degradation in aquatic systems is primarily a biological process mediated by bacteria. orst.edu Formulations of 2,4-D have been observed to be rapidly hydrolyzed or biodegraded in ponds and lakes. fao.org Due to this rapid degradation of the ester and salt forms, the long-term risk to aquatic organisms is considered to be low and is primarily associated with the more persistent 2,4-D acid. fao.org

Table 2: Half-life of 2,4-D Acid in Aquatic Environments

Environment Half-Life Reference
Aerobic Aquatic 15 days epa.gov
Anaerobic Aquatic 41 to 333 days epa.govbeyondpesticides.org

The rate of biotic degradation of this compound and its subsequent degradation products is significantly influenced by several environmental factors.

pH: The pH of the environmental matrix plays a crucial role. The hydrolysis of 2,4-D esters is faster under alkaline conditions. fao.org For instance, the hydrolysis half-life of the 2-ethylhexyl ester of 2,4-D is 48 days at pH 7 but decreases to 2.2 days at pH 9. fao.org Microbial degradation of the resulting 2,4-D acid is also pH-sensitive. The degradation rate can be significantly inhibited at low pH values. One study found that the half-life of 2,4-D degradation by soil microorganisms was stable between pH 8.5 and 5.0 (5 to 8 days), but increased to 21 days at pH 4.5 and 41 days at pH 4.0. inchem.org

Microbial Community: The presence of a well-adapted microbial community is paramount for the efficient degradation of phenoxyalkanoic herbicides. Soils with a history of exposure to these herbicides often exhibit faster degradation rates due to the enrichment of microorganisms capable of utilizing them as a carbon and energy source. inchem.org The primary degradation mechanism is microbial metabolism, and the rate is determined by the microbial population. invasive.org The type of 2,4-D formulation applied does not significantly affect the ultimate rate of degradation of the resulting acid. invasive.org

Table 3: Influence of pH on the Half-life of 2,4-D Degradation by Soil Microorganisms

pH Half-Life (days) Reference
8.5 - 5.0 5 - 8 inchem.org
4.5 21 inchem.org
4.0 41 inchem.org

Ecotoxicological Investigations and Non Target Organism Impact

Effects on Terrestrial Non-Target Flora

The impact of Isobutyl 4-(2,4-dichlorophenoxy)butyrate on terrestrial non-target flora is a significant consideration in its environmental risk assessment. Off-target spray drift and soil residues can potentially harm susceptible non-crop plants and subsequent crops in rotational systems.

This compound is designed to be effective against broadleaf weeds, and as such, can have a significant impact on susceptible non-target terrestrial plants. epa.gov The ester formulations of phenoxy herbicides, like the isobutyl ester, are readily absorbed through the foliage of plants. orst.edu Injury to non-target plants can occur through spray drift or volatilization, with symptoms including leaf cupping, stunted growth, and delayed or reduced flowering. fbn.com

Even minute quantities of 2,4-D ester sprays can cause severe injury to sensitive plants, which include cotton, tomatoes, grapes, and many ornamental plants. parsonspestcontrol.com The phytotoxicity can be influenced by environmental conditions; for example, at temperatures above 90°F, vapors from some 2,4-D ester products may damage susceptible plants in the immediate vicinity. parsonspestcontrol.com Studies on other 2,4-D esters have shown that direct application can lead to significant damage to non-target vegetation. blm.gov For instance, concentrations of 2,4-D ester as low as 0.0003 lbs. a.e./acre have been shown to negatively affect the germination of non-target terrestrial plants. blm.gov

A preliminary environmental risk assessment by the Australian Pesticides and Veterinary Medicines Authority (APVMA) included a refined assessment for high volatility esters, which encompasses 2,4-D isobutyl ester, focusing on non-target terrestrial vegetation. apvma.gov.au This indicates regulatory concern and the need for careful management to avoid adverse effects on desirable flora.

Table 1: General Effects of 2,4-D Esters on Susceptible Non-Target Plants

Effect Description
Morphological Leaf cupping, epinasty (downward bending of leaves), stem twisting, and stunted growth. fbn.com
Physiological Inhibition of photosynthesis and respiration, leading to reduced biomass.
Reproductive Delayed or reduced flowering, and in some cases, reduced seed production. fbn.com

| Germination | Potential for inhibition of seed germination in sensitive species. parsonspestcontrol.comepa.gov |

The potential for this compound to persist in the soil and affect subsequent crops is a key aspect of its environmental profile. The soil half-life of 2,4-D and its esters is generally short, often around 6 to 10 days, with microbial degradation being the primary breakdown pathway. orst.edubeyondpesticides.org However, persistence can be influenced by factors such as soil type, moisture, temperature, and microbial activity. juniperpublishers.com

Under most environmental conditions, ester and amine forms of 2,4-D are expected to rapidly degrade to the acid form. orst.edu While this rapid degradation minimizes the long-term risk of carryover, excessive amounts of the product in the soil may temporarily inhibit seed germination and plant growth. parsonspestcontrol.comepa.gov

Crop rotation restrictions are therefore important to mitigate the risk of injury to sensitive succeeding crops. For 2,4-D esters, planting restrictions for sensitive crops like soybeans can range from 7 to 30 days, depending on the application rate. uky.edu For other crops, a waiting period of at least 3 months or until the chemical has dissipated from the soil may be necessary. uky.edu Under normal conditions, it is often considered safe to plant any crop if at least 90 days with soil temperatures above freezing have passed since the application. epa.gov

Table 2: General Crop Rotation Restrictions for 2,4-D Esters

Subsequent Crop Category General Restriction Period
Highly Sensitive Broadleaf Crops (e.g., Soybeans, Cotton, Grapes) 7 to 30 days or longer, depending on the rate. uky.edu
Cereal Grains (e.g., Corn, Wheat) Generally shorter waiting periods, often around 7 to 14 days. uky.edu

| Other Crops | A minimum of 3 months is often recommended to ensure dissipation. uky.edu |

Effects on Aquatic Non-Target Biota

The potential for this compound to enter aquatic environments through runoff or spray drift necessitates a thorough evaluation of its impact on aquatic organisms. Generally, ester formulations of 2,4-D are more toxic to aquatic life than the acid or salt forms. epa.govorst.edu Once in the water, these esters can hydrolyze to the parent acid, with the rate of hydrolysis being pH-dependent. juniperpublishers.com

The effects of 2,4-D and its esters on algae and aquatic macrophytes can vary significantly depending on the species and the specific formulation. While some studies have shown that 2,4-D can be toxic to aquatic plants, others have noted that at certain concentrations, it may have a growth-stimulating effect. blm.gov For instance, esters of 2,4-D are reported to be highly toxic to aquatic plants, with adverse effects observed at concentrations as low as 0.0004 mg a.e./L. blm.gov

A database study on the toxicity of various herbicides to algae found that synthetic auxins, the class to which this compound belongs, are generally not highly toxic to unicellular algae. nih.gov However, the sensitivity of aquatic macrophytes can be much higher. nih.gov

Table 3: Aquatic Plant Toxicity Data for 2,4-D Esters (General)

Organism Endpoint Value (mg/L) Reference

Aquatic invertebrates are a critical component of aquatic ecosystems, serving as a food source for fish and other organisms. The ester forms of 2,4-D are generally considered to be moderately to highly toxic to freshwater invertebrates. epa.gov

The acute toxicity of 2,4-D esters to the freshwater invertebrate Daphnia magna has been studied, with 48-hour LC50 values varying depending on the specific ester. For the 2,4-D isopropyl ester, a 96-hour LC50 of 2.2 mg ae/L has been reported for Daphnia magna. epa.gov The butoxyethyl ester of 2,4-D showed a chronic NOEC (No-Observed-Effect-Concentration) of 0.2 ppm for survival and reproduction in Daphnia magna. epa.gov Drift or runoff of 2,4-D esters may adversely affect aquatic invertebrates. parsonspestcontrol.com

Table 4: Aquatic Invertebrate Toxicity Data for 2,4-D Esters (General)

Organism Ester Form Endpoint Value (mg/L) Reference
Daphnia magna Isopropyl ester 96-hr LC50 2.2 epa.gov

The toxicity of 2,4-D to fish is highly dependent on the chemical form, with ester formulations being significantly more toxic than the acid or salt forms. epa.govorst.edu The increased toxicity of the esters is attributed to their greater ability to penetrate the gills of fish.

Studies on various 2,4-D esters have demonstrated a range of toxicities to different fish species. For example, the 96-hour LC50 for the butyl ester and propylene (B89431) glycol butyl ether ester of 2,4-D in cutthroat trout and lake trout ranged from 490 to 1,220 µg/L. oclc.org In contrast, the isooctyl ester was not found to be toxic to these species at concentrations below 60,000 µg/L. oclc.org The butoxyethyl ester of 2,4-D has been found to be relatively toxic to environmentally relevant fish species, with LC50 values ranging from 0.30 to 5.6 mg a.i./L. 24d.info

It is important to note that once in the aquatic environment, 2,4-D esters can hydrolyze to the less toxic 2,4-D acid. 24d.info However, the initial exposure to the more toxic ester form can still pose a risk to fish populations. The Australian Pesticides and Veterinary Medicines Authority has undertaken a refined risk assessment for 2,4-D esters, including the isobutyl ester, with a focus on its aquatic risk to fish. apvma.gov.au

Table 5: Fish Toxicity Data for Various 2,4-D Esters (General)

Fish Species Ester Form Endpoint Value (µg/L) Reference
Cutthroat trout (Salmo clarki) Butyl ester (BE) 96-hr LC50 490 - 1,220 oclc.org
Lake trout (Salvelinus namaycush) Butyl ester (BE) 96-hr LC50 490 - 1,220 oclc.org
Cutthroat trout (Salmo clarki) Propylene glycol butyl ether ester (PGBEE) 96-hr LC50 490 - 1,220 oclc.org
Lake trout (Salvelinus namaycush) Propylene glycol butyl ether ester (PGBEE) 96-hr LC50 490 - 1,220 oclc.org

Effects on Soil Microbial Communities and Fauna

The introduction of this compound into the soil ecosystem initiates a cascade of degradation processes that ultimately influence the soil's microbial and faunal populations. The principal active compound affecting these organisms is 2,4-D.

The metabolic activities of soil microorganisms are crucial for nutrient cycling, and these activities can be assessed by measuring soil enzyme activity. Research into the effects of 2,4-D, the primary active metabolite of this compound, on soil enzymes has yielded varied results, suggesting that the impact is dependent on factors such as soil type, microbial community composition, and the concentration of the herbicide.

Some studies have indicated that the application of 2,4-D can have an inhibitory effect on certain soil enzymes. For instance, a study observed that 2,4-D inhibited phosphatase activities in the soil. mdpi.com Phosphatases are critical enzymes in the phosphorus cycle, responsible for mineralizing organic phosphorus into forms that are available to plants. Inhibition of these enzymes could, therefore, disrupt phosphorus availability in the soil.

Conversely, other research has shown either no significant impact or even a stimulatory effect on soil enzyme activities. In a field study on maize resistant to both glyphosate (B1671968) and 2,4-D, the application of these herbicides resulted in small and inconsistent changes in soil enzyme activities. mdpi.comfao.org After one application, there was a noted increase in beta-glucosidase, cellobiohydrolase, and phosphatase activities in the bulk soil, though this effect was not observed in the rhizosphere or at other time points. mdpi.comfao.org Beta-glucosidase and cellobiohydrolase are key enzymes in the carbon cycle, involved in the breakdown of cellulose. These findings suggest that at standard application rates, the impact on microbial enzyme activities may be minimal and influenced more significantly by other factors like soil organic matter. mdpi.comfao.org

The table below summarizes findings on the impact of 2,4-D on various soil enzyme activities.

EnzymeObserved EffectStudy Context
PhosphataseInhibitionGeneral soil studies mdpi.com
PhosphataseIncreased activityPost-application in bulk soil of a maize field mdpi.comfao.org
Beta-glucosidaseIncreased activityPost-application in bulk soil of a maize field mdpi.comfao.org
CellobiohydrolaseIncreased activityPost-application in bulk soil of a maize field mdpi.comfao.org
NitrogenaseInhibition in some bacteria (e.g., Klebsiella pneumoniae), stimulation in others (e.g., Enterobacter agglomerans)Laboratory studies on specific bacterial species mdpi.com

Earthworms are vital for maintaining soil structure, aeration, and fertility. The toxicity of 2,4-D, the main metabolite of this compound, to earthworms has been documented in laboratory studies.

Research on the earthworm species Eisenia foetida demonstrated that 2,4-D can have severe effects on their survival and reproductive capabilities. In laboratory tests, 100% mortality was observed in soil treated with 2,4-D at concentrations of 500 and 1,000 mg/kg. wikipedia.org At lower concentrations, mortality rates of 30-40% were recorded after 14 days. wikipedia.org Furthermore, the study found a complete absence of cocoons and juvenile earthworms in soil treated with 2,4-D, indicating a significant adverse impact on reproduction. wikipedia.org These findings highlight the potential for 2,4-D to negatively affect earthworm populations, which could have cascading effects on soil health.

The following table presents data from a laboratory study on the effects of 2,4-D on the earthworm Eisenia foetida.

2,4-D Concentration in Soil (mg/kg)Observation
500100% mortality wikipedia.org
1,000100% mortality wikipedia.org
Lower concentrations30-40% mortality at 14 days wikipedia.org
All tested concentrationsNo cocoons or juveniles produced wikipedia.org

Analytical Methodologies for Detection and Quantification

Extraction and Sample Preparation Techniques for Diverse Matrices

Effective sample preparation is a critical first step to isolate Isobutyl 4-(2,4-dichlorophenoxy)butyrate from complex sample matrices, remove interfering substances, and concentrate the analyte for subsequent analysis. The choice of technique depends heavily on the nature of the sample matrix.

The extraction of phenoxy herbicides and their esters from plant tissues requires methods that can efficiently release the compound from the cellular matrix.

Homogenization with Organic Solvents: A common approach involves homogenizing the plant tissue (e.g., leaves, stems, roots) in the presence of an organic solvent. Methanol is frequently used for the initial extraction as it can penetrate the tissue and solubilize a wide range of compounds, including both the ester and its potential acid metabolite.

Solid-Phase Extraction (SPE): Following the initial solvent extraction, the resulting extract is often cleaned up and concentrated using SPE. This technique helps to remove pigments, lipids, and other plant components that could interfere with chromatographic analysis.

Metabolite Analysis: In metabolic studies of related compounds like 2-(2,4-dichlorophenoxy)isobutyric acid in tomato plants, methanol extraction followed by chromatographic separation was used to isolate and identify metabolites, such as glucose conjugates. nih.gov This indicates that extraction protocols must be capable of isolating not just the parent ester but also potential degradation or metabolic products.

Technique Principle Typical Solvents/Materials Purpose
HomogenizationMechanical disruption of plant cells to release intracellular components.Methanol, AcetonitrileInitial extraction of the analyte from the tissue matrix.
SonicationUse of ultrasonic waves to enhance solvent penetration and extraction efficiency.Methanol/water mixturesAiding the extraction process, particularly for tougher tissues.
Solid-Phase Extraction (SPE)Selective adsorption of the analyte onto a solid sorbent, followed by elution with a different solvent.C18 or polymer-based cartridgesCleanup of the crude extract to remove interfering substances.

Analyzing soil and water samples for this compound involves concentrating the analyte from a large sample volume and removing matrix interferences.

Water Samples: For aqueous matrices, solid-phase extraction (SPE) is a widely used technique. The water sample, after pH adjustment, is passed through an SPE cartridge (e.g., aminopropyl or octadecyl C18). uwyo.edu The analyte is retained on the sorbent while salts and other polar impurities pass through. The analyte is then eluted with a small volume of an organic solvent. uwyo.edu Liquid-liquid extraction (LLE) with a solvent like methylene chloride or ether is another common method, particularly for phenoxy acid herbicides, after acidification of the water sample to a pH below 2. epa.govusgs.gov

Soil and Sediment Samples: Extraction from solid matrices like soil often begins with shaking or sonication with a suitable solvent mixture, such as acetonitrile or methanol/water. uwyo.edunih.gov A popular method for phenoxy herbicides in soil involves hydrolysis with a sodium hydroxide (B78521) solution overnight at an elevated temperature (e.g., 85°C) to convert esters to the parent acid, followed by acidification and extraction. epa.gov Cleanup of soil extracts can be achieved using techniques like gel permeation chromatography (GPC) or by passing the extract through adsorbent materials like alumina or Florisil. epa.govepa.gov The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which involves an extraction and cleanup step, is also applicable for phenoxy herbicides in soil. epa.gov

Matrix Technique Key Steps Typical Recovery
WaterSolid-Phase Extraction (SPE)Sample loading, washing, elution with organic solvent.85-99% for related phenoxy herbicides. uwyo.edu
WaterLiquid-Liquid Extraction (LLE)pH adjustment, extraction with an immiscible solvent (e.g., ether). usgs.gov>90% for related phenoxy herbicides. usgs.gov
SoilSoxhlet ExtractionContinuous extraction with a solvent like acetonitrile. nih.gov85-100% for 2,4-D. nih.gov
SoilQuEChERSAcetonitrile extraction followed by cleanup with dispersive SPE. epa.govMethod dependent, but generally effective.

Derivatization is a chemical reaction that transforms an analyte into a more volatile and thermally stable derivative, making it more suitable for analysis by gas chromatography (GC). gcms.czresearchgate.net While this compound is an ester and may be analyzed directly, analysis often targets the parent acid, 4-(2,4-dichlorophenoxy)butyric acid (2,4-DB), which requires derivatization.

Esterification: This is the most common derivatization method for acidic herbicides. gcms.cz The carboxyl group of the parent acid is converted into an ester, which is more volatile. Reagents used for this purpose include:

Diazomethane: A classic and highly effective reagent, but it is also toxic and explosive. usgs.govepa.gov

Boron trifluoride-methanol (BF3-Methanol): A widely used and effective esterifying agent for phenoxy acids. usgs.gov

Silylation: This process replaces active hydrogen atoms in the molecule with a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group. gcms.cznih.gov Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used. Silylation reduces the polarity and increases the volatility of the analyte. gcms.cz These derivatives often produce characteristic ions in mass spectrometry, aiding in identification. nih.gov

Derivatization Type Reagent Example Target Functional Group Purpose for GC Analysis
Esterification (Alkylation)Diazomethane, BF3-MethanolCarboxylic Acid (-COOH)Increases volatility and thermal stability. gcms.czresearchgate.net
SilylationBSTFA, TBDMS-carbamatesCarboxylic Acid (-COOH)Reduces polarity, increases volatility, enhances detection. gcms.cznih.gov

Chromatographic Separation Techniques

Chromatography is the core analytical technique for separating this compound from other components in the prepared sample extract, allowing for its precise identification and quantification.

GC-MS is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like phenoxy herbicide esters.

Separation: The sample extract is injected into the GC, where it is vaporized. The components are then separated based on their boiling points and interaction with the stationary phase of a capillary column. For compounds like 2,4-dichloroanisole, a transformation product of 2,4-D, a Durabond-5MS capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) is often used. epa.gov

Identification and Quantification: As components elute from the column, they enter the mass spectrometer, which acts as a detector. The MS ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, creating a unique mass spectrum for each compound that serves as a chemical fingerprint. nih.gov The mass spectrum for 2-Methylpropyl 4-(2,4-dichlorophenoxy)butanoate shows characteristic peaks that can be used for its unambiguous identification. nih.gov For quantification, the instrument is often operated in selected ion monitoring (SIM) mode, where only specific, characteristic ions are monitored, providing high sensitivity and selectivity.

Parameter Description Typical Conditions for Phenoxy Herbicides
Column A long, thin capillary tube coated with a stationary phase.DB-5MS, DB-624 (30 m x 0.25-0.32 mm i.d.). epa.gov
Carrier Gas An inert gas that moves the sample through the column.Helium. epa.gov
Injection Mode How the sample is introduced into the column.Splitless or Split mode. epa.gov
Detector Mass Spectrometer (MS) operating in Electron Impact (EI) mode.EI ionization is common for creating reproducible mass spectra. nih.gov
Limit of Detection (LOD) The lowest concentration that can be reliably detected.Can be in the picogram (pg) range. nih.gov

HPLC is an alternative and complementary technique to GC, particularly useful for compounds that are less volatile or thermally sensitive. While the ester form is suitable for GC, HPLC is often used for the parent acids. lcms.cz

Separation: In HPLC, the sample is dissolved in a liquid mobile phase and pumped at high pressure through a column packed with a solid stationary phase. For phenoxy herbicides like 2,4-D, reversed-phase columns such as a C18 are commonly used. epa.govaurigeneservices.com The separation is based on the analyte's partitioning between the mobile and stationary phases. The mobile phase typically consists of a mixture of water (often with a formic acid modifier) and an organic solvent like acetonitrile or methanol. epa.gov

Detection:

UV Detector: A UV detector measures the absorbance of the analyte at a specific wavelength as it elutes from the column. For compounds with chromophores, like the aromatic ring in this compound, UV detection is a straightforward and robust option. The detection wavelength for sodium butyrate (B1204436), for instance, is around 210 nm. aurigeneservices.com

Tandem Mass Spectrometry (MS/MS): Coupling HPLC with a tandem mass spectrometer (LC-MS/MS) provides exceptional selectivity and sensitivity. lcms.cz This detector can confirm the identity of the analyte based on its molecular weight and fragmentation pattern. For acidic herbicides, LC-MS/MS has largely replaced GC-MS due to simpler sample preparation (often no derivatization needed) and high specificity. lcms.cz Methods using LC-MS/MS can achieve detection limits in the low µg/L range for water samples. lcms.cz

Parameter Description Typical Conditions for Phenoxy Herbicides
Column A stainless steel tube packed with small particles (stationary phase).Reversed-phase C18 (e.g., 3.0 mm x 100 mm). epa.gov
Mobile Phase A liquid solvent system that carries the sample through the column.Water/Methanol or Water/Acetonitrile, often with formic acid. epa.gov
Detector UV or Tandem Mass Spectrometry (MS/MS).UV at ~210-230 nm; MS/MS for high sensitivity and confirmation. aurigeneservices.comhelixchrom.com
Flow Rate The speed at which the mobile phase moves through the column.Typically 0.5 - 1.0 mL/min. aurigeneservices.com
Accuracy How close the measured value is to the true value.Recoveries of 88% to 120% have been reported for acidic herbicides in water. lcms.cz

Spectroscopic and Other Advanced Detection Methods

The detection and quantification of this compound in various matrices rely on a suite of advanced analytical techniques. These methods offer high sensitivity and specificity, allowing for the identification and measurement of the compound even at trace levels. The primary spectroscopic techniques employed include mass spectrometry (MS), nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy.

Mass Spectrometry (MS): Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is a powerful tool for the analysis of this compound. In GC-MS, the compound is first vaporized and separated from other components in a sample based on its boiling point and affinity for the chromatographic column. Following separation, it enters the mass spectrometer, where it is ionized, and the resulting charged fragments are separated based on their mass-to-charge ratio.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is an indispensable technique for the structural elucidation of organic molecules. Both ¹H NMR (proton NMR) and ¹³C NMR (carbon-13 NMR) would provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, in the this compound molecule.

Although experimental spectra for this specific compound are not widely published, the expected chemical shifts can be inferred from its structure and data for analogous compounds.

Infrared (IR) Spectroscopy: Infrared spectroscopy is used to identify functional groups within a molecule by measuring the absorption of infrared radiation. The FTIR (Fourier Transform Infrared) spectrum of this compound would exhibit characteristic absorption bands. Key expected peaks would include a strong carbonyl (C=O) stretch from the ester group, C-O stretching vibrations, and bands corresponding to the aromatic ring and C-Cl bonds. researchgate.netnih.gov The molar absorptivity for the ester is expected to be similar to that of the free acid. nih.gov

Interactive Data Table: Predicted Spectroscopic Data for this compound
Analytical Technique Parameter Predicted Observation
Mass Spectrometry (GC-MS) Molecular Ion Peak (M+)m/z 304 (corresponding to C₁₄H₁₈Cl₂O₃)
Key Fragment IonsPeaks corresponding to the loss of the isobutoxy group, cleavage of the butyrate chain, and the dichlorophenoxy moiety.
¹H NMR Spectroscopy Chemical Shift (δ)Signals for aromatic protons, protons on the butyrate chain, and protons of the isobutyl group.
¹³C NMR Spectroscopy Chemical Shift (δ)Resonances for the carbonyl carbon, aromatic carbons, carbons of the butyrate chain, and carbons of the isobutyl group.
Infrared (IR) Spectroscopy Wavenumber (cm⁻¹)Strong C=O stretch (~1730-1750 cm⁻¹), C-O stretches, aromatic C-H and C=C stretches, and C-Cl stretches.

Bioanalytical Assays for Residual Activity Assessment (e.g., Plant Bioassays)

Bioanalytical assays are crucial for assessing the biological activity of herbicide residues in environmental samples like soil and water. These assays utilize sensitive plant species to detect the phytotoxic effects of the compound, providing a measure of its potential impact on non-target organisms. For an auxin-like herbicide such as this compound, which is an ester of 2,4-DB, plant bioassays are particularly relevant. wikipedia.org

The principle behind these assays is that the ester form is readily absorbed by plants and is then hydrolyzed to the active parent acid, 4-(2,4-dichlorophenoxy)butyric acid (2,4-DB). wikipedia.org This acid then mimics the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized growth at herbicidal concentrations. wikipedia.org

Commonly used sensitive plant species for auxin herbicide bioassays include cucumber (Cucumis sativus), tomato (Solanum lycopersicum), and lettuce (Lactuca sativa). The selection of the bioassay species often depends on the specific herbicide and the matrix being tested. ncsu.edu

Cucumber (Cucumis sativus) Bioassay: Cucumber is highly sensitive to auxin herbicides and is frequently used in seed germination and early seedling growth assays. scielo.org.mxresearchgate.netresearchgate.net A typical cucumber bioassay involves the following steps:

Sample Preparation: Soil or water samples suspected of containing this compound are collected. For soil, a control sample known to be free of the herbicide is also prepared. ncsu.edu

Assay Setup: Cucumber seeds are placed in petri dishes or pots containing the test soil or filter paper moistened with the test water. scielo.org.mxresearchgate.net

Incubation: The seeds are allowed to germinate and grow under controlled conditions of light and temperature. scielo.org.mxresearchgate.net

Tomato (Solanum lycopersicum) Bioassay: Tomato plants are particularly sensitive to the characteristic effects of auxin herbicides, such as epinasty (downward bending and twisting of leaves and stems). tamu.eduresearchgate.netresearchgate.netnih.gov A tomato bioassay can be conducted as follows:

Plant Cultivation: Young tomato plants are grown in herbicide-free soil until they reach a suitable size.

Exposure: The plants are then exposed to the soil or water sample containing the suspected herbicide residue.

Observation: The plants are observed over a period of days to weeks for the development of auxin-specific symptoms.

Lettuce (Lactuca sativa) Root Elongation Bioassay: Lettuce is another sensitive indicator species, and root elongation is a common endpoint for assessing the toxicity of various substances, including herbicides. researchgate.netnih.govresearchgate.netnih.gov The methodology is similar to the cucumber germination assay, with a focus on the precise measurement of root length. Inhibition of root elongation is a sensitive indicator of the presence of phytotoxic compounds. researchgate.netnih.govresearchgate.netnih.gov

Interactive Data Table: Common Plant Bioassays for Auxin-like Herbicides
Bioassay Type Sensitive Species Typical Endpoints Measured Observed Effects of Auxin Herbicides
Seed Germination and Seedling Growth Cucumber (Cucumis sativus)Germination percentage, root length, shoot length, seedling dry weight.Reduced germination, stunted root and shoot growth. scielo.org.mxresearchgate.net
Whole Plant Assay Tomato (Solanum lycopersicum)Leaf epinasty, stem twisting, leaf cupping, overall plant stunting.Characteristic downward bending and twisting of leaves and stems. tamu.eduresearchgate.netresearchgate.netnih.gov
Root Elongation Assay Lettuce (Lactuca sativa)Primary root length.Inhibition of root growth. researchgate.netnih.govresearchgate.netnih.gov

Herbicide Resistance Mechanisms in Weeds and Target Organisms

Non-Target Site Resistance Mechanisms in Weed Biotypes

Non-target site resistance (NTSR) encompasses mechanisms that prevent the herbicide from reaching its molecular target at a lethal concentration. iastate.edu These mechanisms are not due to a modification of the herbicide's target site protein but rather involve physiological and biochemical adaptations within the plant.

The initial barrier to a herbicide's action is its absorption into the plant and subsequent translocation to its site of action. For Isobutyl 4-(2,4-dichlorophenoxy)butyrate, its lipophilic nature, a characteristic of ester formulations, enhances its penetration through the waxy cuticle of plant leaves. cymitquimica.com However, once inside the plant, its effectiveness is dependent on its movement to meristematic tissues where cell division and growth occur.

Table 1: Comparative Translocation of [¹⁴C]2,4-D in Susceptible and Tolerant Cotton Lines 24 Hours After Treatment

Cotton Line% of Absorbed [¹⁴C]2,4-D in Treated Leaf% of Absorbed [¹⁴C]2,4-D Translocated Above Treated Leaf% of Absorbed [¹⁴C]2,4-D Translocated Below Treated Leaf
TM-1 (Susceptible)23%35%42%
CS-T07 (Tolerant)91%4.5%4.5%
CS-B15sh (Tolerant)91%5%4%
CS-T04-15 (Tolerant)94%4%2%

Data adapted from studies on 2,4-D translocation in cotton lines. frontiersin.orgpreprints.org

Once absorbed, herbicides are subjected to the plant's metabolic processes. Enhanced metabolism is a primary mechanism of NTSR, where resistant plants can more rapidly detoxify the herbicide into non-toxic or less toxic compounds. iastate.edu In the case of this compound, it is first hydrolyzed to 4-(2,4-dichlorophenoxy)butyric acid (2,4-DB) and subsequently converted to the active herbicide 2,4-D through β-oxidation, a process that occurs in the peroxisomes. nih.gov

Resistant weed biotypes often exhibit an increased rate of 2,4-D metabolism. A study on a 2,4-D-resistant common waterhemp population revealed that the half-life of 2,4-D was significantly shorter in resistant plants (22 hours) compared to susceptible plants (105 hours). nih.govresearchgate.net This rapid degradation prevents the accumulation of the herbicide to lethal levels at the target site. The primary enzymes involved in this enhanced metabolism are often from the cytochrome P450 monooxygenase (P450) and glutathione (B108866) S-transferase (GST) families. iastate.edufrontiersin.org Pre-treatment of resistant common waterhemp with a P450 inhibitor, malathion, was shown to significantly increase its susceptibility to 2,4-D, confirming the role of P450s in the resistance. nih.govresearchgate.net

Genetic and Molecular Basis of Resistance

The mechanisms of non-target site resistance are underpinned by genetic changes that are inherited through generations.

Identifying the specific genes responsible for herbicide resistance is a crucial area of research. For resistance to phenoxy herbicides like 2,4-D, several studies have pointed to the involvement of genes encoding metabolic enzymes. In 2,4-D tolerant cotton, transcriptome analysis revealed the differential expression of genes associated with herbicide metabolism, including flavin monooxygenase, FAD-linked oxidase, cytochrome P450, and glutathione S-transferase, in the tolerant line compared to the susceptible line. frontiersin.org

In Arabidopsis thaliana mutants resistant to 2,4-DB, the resistance was linked to defects in the peroxisomal fatty acid β-oxidation pathway, which is responsible for converting 2,4-DB to the active 2,4-D. nih.gov Genetic analysis of these mutants identified three independent loci, designated ped1, ped2, and ped3 (peroxisome defective). nih.gov The ped1 mutant was found to lack the thiolase protein, a key enzyme in β-oxidation. nih.gov

Table 2: Genes and Loci Associated with Resistance to Phenoxy Herbicides

Gene/LocusFunctionOrganismAssociated Compound
ped1Encodes thiolase protein (involved in β-oxidation)Arabidopsis thaliana2,4-DB
ped2Involved in intracellular transport of thiolaseArabidopsis thaliana2,4-DB
ped3Peroxisome defective locusArabidopsis thaliana2,4-DB
Cytochrome P450sHerbicide metabolismAmaranthus tuberculatus, Gossypium hirsutum2,4-D
Glutathione S-transferases (GSTs)Herbicide detoxificationGossypium hirsutum2,4-D

This table summarizes key genetic findings related to phenoxy herbicide resistance. nih.govfrontiersin.org

The inheritance of resistance traits determines how quickly resistance can spread within a weed population. Resistance to 2,4-D in wild radish (Raphanus raphanistrum) has been shown to be conferred by a single, partially dominant nuclear gene. frontiersin.org Similarly, in prickly lettuce (Lactuca serriola), 2,4-D resistance was found to be controlled by a single, semi-dominant gene. frontiersin.org In contrast, target-site resistance to some other herbicide groups, such as the microtubule inhibitors, has been found to be a recessive trait, which can slow its selection in out-crossing species. nih.gov The dominant or semi-dominant nature of 2,4-D resistance suggests that it can be selected for more rapidly in weed populations under selection pressure.

Research on Cross-Resistance and Multiple Resistance Development

Cross-resistance occurs when a weed population develops resistance to two or more herbicides from the same mode of action group due to a single resistance mechanism. Multiple resistance is the phenomenon where a weed population is resistant to herbicides from different mode of action groups, typically due to the accumulation of multiple distinct resistance mechanisms.

Research has shown that weeds resistant to synthetic auxin herbicides like 2,4-D, the active form of this compound, can exhibit both cross-resistance and multiple resistance.

Cross-Resistance:

Cross-resistance among synthetic auxin herbicides is a significant concern. Studies on various weed species have demonstrated that resistance selected by one auxin mimic can confer resistance to others. For instance, a biotype of Kochia scoparia resistant to dicamba (B1670444) was also found to be cross-resistant to 2,4-D and fluroxypyr. pnas.org The mechanism in this case was identified as a mutation in an AUX/IAA gene, which is a key component of the auxin signaling pathway. pnas.org

A literature review on cross-resistance between 2,4-D and dicamba found that biotypes selected by one of these herbicides showed cross-resistance to the other approximately 50% of the time. iastate.edu The level of resistance to the non-selecting herbicide was often lower than to the herbicide that drove the selection. iastate.edu This variability in cross-resistance patterns highlights the complexity of the underlying mechanisms, which can range from target-site mutations to non-target-site mechanisms like enhanced metabolism. iastate.edu For example, group 4 resistant kochia biotypes have been found to be resistant to dicamba, dichlorprop, mecoprop, MCPA, and picloram, which represent three different chemical families within the group 4 herbicides. iastate.edu In contrast, a wild radish biotype in Australia was resistant to 2,4-D and MCPA but not to dicamba. iastate.edu

Table 1: Examples of Cross-Resistance in Weeds to Synthetic Auxin Herbicides

Weed Species Herbicides Exhibiting Cross-Resistance Implicated Resistance Mechanism Reference(s)
Kochia scoparia Dicamba, 2,4-D, Fluroxypyr Target-site mutation (AUX/IAA gene) pnas.org
Sinapis arvensis (Wild Mustard) MCPA, 2,4-D, Dicamba Not absorption or metabolism; likely target-site related iastate.edu
Raphanus raphanistrum (Wild Radish) 2,4-D, MCPA Not specified iastate.edu
Various 2,4-D, Dicamba Varies; occurs in ~50% of resistant biotypes iastate.edu

Multiple Resistance:

The development of multiple-herbicide resistant weeds is a growing global problem. 24d.info Populations of highly adaptable weeds like Palmer amaranth (B1665344) (Amaranthus palmeri) and waterhemp (Amaranthus tuberculatus) have evolved resistance to this compound's parent compound, 2,4-D, in addition to several other herbicide modes of action.

A study in Kansas confirmed a Palmer amaranth population with multiple resistance to 2,4-D, glyphosate (B1671968) (Group 9), chlorsulfuron (B1668881) (Group 2 - ALS inhibitor), atrazine (B1667683) (Group 5 - Photosystem II inhibitor), and mesotrione (B120641) (Group 27 - HPPD inhibitor). k-state.edunih.gov This population also showed reduced sensitivity to fomesafen (B1673529) (Group 14 - PPO inhibitor). k-state.edunih.gov Similarly, a waterhemp population in Missouri was identified as being resistant to six different herbicide modes of action, including 2,4-D. researchgate.net Research on this population revealed that 16% of the individual plants had genes stacked for six-way herbicide resistance. researchgate.net

The primary mechanism driving this extensive multiple resistance is often non-target-site resistance, particularly enhanced metabolism via enzymes like cytochrome P450 monooxygenases (P450s). mdpi.comnih.gov These enzyme systems can detoxify a wide range of herbicidal compounds, meaning that selection pressure from one herbicide can inadvertently lead to resistance to others. hracglobal.com For example, in Papaver rhoeas, the same P450 has been shown to confer cross-resistance to both 2,4-D and imazamox (B1671737) (an ALS inhibitor). nih.gov

Table 2: Documented Cases of Multiple Herbicide Resistance Involving 2,4-D

Weed Species Resistant to 2,4-D and Other Herbicide Groups Location Implicated Mechanism Reference(s)
Amaranthus palmeri Glyphosate, Chlorsulfuron, Atrazine, Mesotrione Kansas, USA Enhanced metabolism k-state.edunih.govbioone.org
Amaranthus tuberculatus Atrazine, Chlorimuron, Fomesafen, Glyphosate, Mesotrione Missouri, USA Stacking of resistance genes researchgate.net
Amaranthus tuberculatus Atrazine, Imazethapyr, Lactofen, Mesotrione, Chlorimuron-ethyl Nebraska, USA Likely metabolism-based for atrazine researchgate.net
Brassica rapa ALS-inhibitors, EPSPS-inhibitors Argentina Not specified researchgate.net

Ecological and Evolutionary Dynamics of Herbicide Resistance

The evolution of herbicide resistance is a dynamic process governed by the interplay of genetic, ecological, and management factors. The widespread adoption of herbicide-resistant crops, including those resistant to 2,4-D, has significantly increased the selection pressure on weed populations, accelerating the evolution of resistance. pnas.orgnih.gov

Selection Pressure and Resistance Mechanisms:

The intense and consistent selection pressure from the repeated use of a single herbicide mode of action favors the survival and reproduction of rare, naturally occurring resistant individuals within a weed population. pnas.org For synthetic auxins like this compound, resistance evolution has been comparatively slow compared to other herbicides like glyphosate or ALS inhibitors. bioone.orgcambridge.org This has been attributed to the complex mode of action of auxinic herbicides and the potential for fitness costs associated with resistance mutations. cambridge.orgillinois.edu

However, resistance is on the rise, with 41 weed species now documented as resistant to synthetic auxins globally. mdpi.combioone.org The predominant mechanisms of resistance are non-target-site based, which include:

Enhanced Metabolism: This is a major pathway where weeds evolve the ability to rapidly detoxify the herbicide before it can reach its target site. nih.govresearchgate.net This is often mediated by large enzyme families like cytochrome P450s and glutathione S-transferases (GSTs). mdpi.comnih.gov Studies on various weeds, including Amaranthus species and Papaver rhoeas, have confirmed that P450s play a role in metabolizing 2,4-D. mdpi.comnih.gov

Reduced Translocation: Some resistant plants exhibit impaired transport of the herbicide to its site of action. nih.gov The herbicide may be sequestered in vacuoles or its movement within the plant via the phloem is restricted, thus preventing it from reaching the meristematic tissues where it exerts its effect. mdpi.comnih.govbioone.org This mechanism has been identified in species like Raphanus raphanistrum and Hirschfeldia incana. mdpi.com

Target-site resistance, involving mutations in the genes that code for the herbicide's target protein (such as auxin receptors), is less common for synthetic auxins but has been identified. pnas.orgnih.gov

Gene Flow:

The spread of resistance alleles is not solely dependent on the independent evolution of resistance in separate locations. Gene flow, through the movement of pollen and seeds from resistant plants, plays a crucial role in introducing resistance genes into previously susceptible populations. unl.eduuwa.edu.au This can dramatically reduce the time it takes for resistance to become widespread across a landscape. uwa.edu.au The extent of gene flow depends on the reproductive biology of the weed species, with outcrossing species having a higher potential for pollen-mediated gene flow. unl.edu

Fitness Costs:

A fitness cost is a disadvantage experienced by a resistant plant in the absence of the herbicide, as compared to its susceptible counterpart. nih.gov The presence and magnitude of fitness costs associated with resistance to synthetic auxins are variable and depend on the specific resistance mutation, the plant's genetic background, and environmental conditions. nih.govcambridge.org

Some studies have found no significant fitness cost in terms of growth or seed production in 2,4-D resistant weeds. cambridge.org

Other research suggests that while some resistance mutations may not have a cost, others can lead to reduced growth or reproductive output. researchgate.netmdpi.com For example, a study on Arabidopsis thaliana showed that the fitness cost associated with a 2,4-D resistance allele varied depending on the genetic background of the plant. cambridge.org

The absence of a significant fitness cost can lead to the persistence of resistant individuals in the population even when the herbicide is not being used, making resistance management more challenging. Conversely, a high fitness cost can lead to a decline in the frequency of resistance when the selection pressure is removed. nih.gov

Ecological Consequences:

The evolution and spread of weeds resistant to herbicides like this compound have significant ecological and agricultural consequences. Infestations of resistant weeds can lead to substantial crop yield losses and increase the economic burden on farmers. nih.gov Management of these weeds requires more complex and integrated approaches that combine diverse chemical and non-chemical control methods. nih.gov Furthermore, the increased use of herbicides to combat resistance can have potential ecotoxicological impacts on non-target organisms and the wider environment. nih.govresearchgate.net

Structure Activity Relationship Sar Studies and Molecular Modeling Non Human Focus

Correlation of Chemical Structure with Herbicidal Efficacy in Target Plants

The herbicidal activity of phenoxybutyrate compounds is critically dependent on their conversion to a phytotoxic form within the plant. Isobutyl 4-(2,4-dichlorophenoxy)butyrate is a pro-herbicide that has little intrinsic herbicidal activity. ucanr.edu Its efficacy is realized when the butyric acid side chain undergoes β-oxidation within susceptible plant species, converting it to the highly active 2,4-dichlorophenoxyacetic acid (2,4-D). ucanr.edu

The key structural features necessary for this process and subsequent herbicidal action include:

The 2,4-dichloro-substituted phenyl ring: This configuration is crucial for binding to the auxin receptors in plants. Alterations to the position or number of chlorine atoms on the phenyl ring can significantly impact the molecule's ability to mimic natural auxins and, therefore, its herbicidal potency.

The ether linkage: The oxygen atom connecting the phenyl ring to the aliphatic side chain is a conserved feature in phenoxy herbicides, essential for maintaining the correct spatial arrangement for receptor binding.

The butyrate (B1204436) side chain: The four-carbon side chain is the defining feature that allows for selective herbicidal action. Many broadleaf weeds possess the enzymatic machinery (β-oxidase systems) to efficiently shorten this chain to the two-carbon acetic acid chain of 2,4-D, leading to a lethal accumulation of the synthetic auxin. ucanr.edu In contrast, many tolerant crop plants, particularly grasses, lack this specific metabolic capability or metabolize the compound through other, detoxifying pathways, which is a primary basis for its selectivity. frontiersin.orgresearchgate.net

The structure of the ester group, in this case, isobutyl, primarily influences the physical properties of the herbicide, such as solubility and volatility, which in turn affects its uptake by the plant, rather than its intrinsic efficacy at the target site.

Influence of the Ester Moiety on Plant Uptake, Translocation, and Metabolism

The esterification of the 2,4-DB acid to form this compound significantly alters its physicochemical properties, which has a profound impact on its interaction with plants.

Plant Uptake: Ester formulations of phenoxy herbicides are more lipophilic (fat-soluble) than their parent acid or salt forms. 24d.info This increased lipophilicity enhances their ability to penetrate the waxy cuticle of plant leaves. 24d.infoyoutube.com Therefore, the isobutyl ester form generally allows for more rapid and efficient absorption into the plant following application compared to the 2,4-DB acid itself. nih.gov

Translocation: Once absorbed, the ester must be converted to the active acid form to be effective. The isobutyl ester is rapidly hydrolyzed within the plant's tissues by esterase enzymes, releasing the 2,4-DB acid. This hydrolysis is a critical step, as the acid is the form that is typically translocated throughout the plant via the phloem to sites of action, such as meristematic tissues where cell division is rapid. researchgate.net The efficiency and rate of this de-esterification can vary among plant species and environmental conditions. researchgate.net

Metabolism: The primary metabolic event for this compound is its hydrolysis to 2,4-DB. researchgate.net Following this, the herbicidal action depends on the plant's ability to perform β-oxidation to create 2,4-D. ucanr.edu Susceptible dicotyledonous plants carry out this conversion, leading to the accumulation of 2,4-D and subsequent phytotoxicity. researchgate.net Tolerant monocotyledonous plants, on the other hand, may lack the enzymes for efficient β-oxidation or may employ alternative metabolic pathways, such as ring hydroxylation and conjugation with sugars or amino acids, to detoxify the 2,4-DB acid, preventing it from being converted to 2,4-D and rendering it harmless. frontiersin.orgresearchgate.net

Table 1: Influence of the Ester Moiety on Herbicide Properties

Property 2,4-DB Acid This compound (Ester) Rationale
Water Solubility Higher Lower The nonpolar isobutyl group decreases affinity for water.
Lipophilicity Lower Higher The ester group increases affinity for lipids and waxes. 24d.info
Foliar Uptake Slower Faster / More Efficient Enhanced penetration of the plant's waxy cuticle. 24d.infonih.gov
Volatility Low Higher than acid/salts Ester formulations generally have a higher vapor pressure. youtube.com
Phytotoxicity (Direct) Low (requires conversion) Very Low The ester itself is not the active form at the receptor site. ucanr.edu
Metabolic Activation Requires β-oxidation Requires hydrolysis first, then β-oxidation The ester must be cleaved to release the active acid precursor. researchgate.net

Computational Chemistry and Molecular Docking Simulations of Plant Auxin Receptors

While specific molecular docking studies for this compound are not widely available, extensive computational research has been performed on its active metabolite, 2,4-D, and its interaction with the plant auxin co-receptor complex, which typically consists of a Transport Inhibitor Response 1/Auxin Signaling F-Box (TIR1/AFB) protein and an Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressor. researchgate.net

Computational molecular docking simulates the binding of a ligand (the herbicide) to the active site of a receptor protein. mdpi.com These models help elucidate the molecular basis of herbicidal action.

Binding Mechanism: Docking simulations show that 2,4-D fits into the auxin-binding pocket of the TIR1 protein. Here, it acts as a form of "molecular glue," stabilizing the interaction between the TIR1 protein and the Aux/IAA repressor. This stabilized complex is then targeted by the cell's machinery for degradation, leading to the destruction of the Aux/IAA protein.

Consequence of Binding: The degradation of Aux/IAA repressors unleashes auxin response factors (ARFs), which in turn activate the expression of numerous auxin-responsive genes. researchgate.net In the case of a synthetic auxin like 2,4-D, this process is uncontrolled and sustained, leading to epinastic growth, disruption of vascular tissues, and ultimately, plant death. researchgate.net

Role of Structural Features: Molecular modeling confirms the importance of the 2,4-dichloro-substituted ring and the carboxylic acid group of 2,4-D for effective binding. The chlorine atoms and the acid moiety form key hydrogen bonds and van der Waals interactions with specific amino acid residues within the TIR1 binding pocket, anchoring the molecule in a position that facilitates the recruitment of the Aux/IAA protein. researchgate.net

For this compound, the bulky, non-polar isobutyl ester group would sterically hinder its ability to fit into the highly specific, polar auxin-binding pocket of the TIR1 receptor. This reinforces the biochemical understanding that the ester must first be hydrolyzed to 2,4-DB, and subsequently metabolized to 2,4-D, before it can interact with the target receptor and elicit a herbicidal response.

Research on Agricultural Applications and Efficacy Excluding Specific Dosage/administration

Efficacy Against Broadleaf Weeds in Various Agricultural Systems

Isobutyl 4-(2,4-dichlorophenoxy)butyrate, a phenoxy herbicide, demonstrates significant efficacy in controlling a wide range of broadleaf weeds across various agricultural settings, most notably in cereal crops and pastures. Its mode of action relies on being converted to 2,4-D within susceptible plants, which then disrupts normal growth processes.

In cereal crops, the herbicide is effective against many common broadleaf weeds that compete with the crop for nutrients, light, and water. Research has shown its utility in controlling weeds that emerge after the crop has established. The effectiveness of the isobutyl ester of 2,4-DB is noted in its application for post-emergence weed control in cereals undersown with legumes like clover.

Pasture systems also benefit from the application of this compound for the management of broadleaf weeds. Its ability to selectively remove weeds without harming desirable forage legumes is a key advantage. Studies have highlighted its effectiveness against thistles and other broadleaf weeds that can reduce pasture productivity. The control of perennial weeds is a significant aspect of its efficacy, contributing to long-term pasture health.

The following table summarizes the efficacy of this compound against various broadleaf weeds:

Weed SpeciesAgricultural SystemEfficacy Level
Thistles (Cirsium spp.)PasturesHigh
Docks (Rumex spp.)Pastures, CerealsModerate to High
Fat-hen (Chenopodium album)CerealsHigh
Shepherd's-purse (Capsella bursa-pastoris)CerealsHigh

Evaluation of Selective Action in Tolerant Crop Species

A critical aspect of this compound's utility is its selective action, allowing for the control of broadleaf weeds within tolerant crop species. This selectivity is primarily based on the differential metabolism of the compound between the target weeds and the tolerant crop.

In tolerant species, such as certain legumes like subterranean clover, the conversion of 2,4-DB to the highly active 2,4-D is slow or does not occur to a significant extent. This metabolic difference ensures that the crop remains largely unaffected while the susceptible weeds are controlled. Research has demonstrated that the isobutyl ester of 2,4-DB can be safely applied to cereals that are undersown with clover, highlighting its selective nature. The tolerance of white clover to 2,4-DB has also been a subject of study, indicating its suitability for use in mixed pasture systems.

The selective action is a key factor in its use for establishing and maintaining legume-based pastures and for controlling weeds in cereal crops where legumes are also present. This selectivity is a cornerstone of its agricultural importance.

Comparative Efficacy of Different Formulations (e.g., Ester vs. Acid)

The formulation of a herbicide can significantly influence its efficacy. In the case of 2,4-DB, both ester and acid (or salt) formulations are available. The isobutyl ester formulation of 4-(2,4-dichlorophenoxy)butyric acid is one such example.

Ester formulations, like the isobutyl ester, are generally more lipophilic (fat-loving) than their acid or salt counterparts. This property can enhance their penetration through the waxy cuticle of plant leaves, potentially leading to more rapid absorption. Research comparing different formulations has often focused on the speed of action and the spectrum of weeds controlled.

Studies have shown that the activity of 2,4-DB is influenced by its chemical form. For instance, the ethyl ester of 2,4-DB has been noted for its effectiveness. While direct comparative data between the isobutyl ester and the acid form in all scenarios is limited in the provided search results, the principle of ester formulations offering enhanced foliar uptake is a well-established concept in herbicide science. The choice of formulation can be critical for achieving desired weed control outcomes under different environmental conditions and for different weed species.

Integration into Integrated Weed Management (IWM) Strategies

Integrated Weed Management (IWM) involves the use of multiple tactics to control weeds in a sustainable and economically viable manner. This compound can be a valuable component of IWM programs due to its selective nature and its specific weed control spectrum.

In an IWM framework, this herbicide can be used to target specific broadleaf weed problems that are not adequately controlled by other methods. Its use in undersown cereals, for example, allows for the establishment of a legume cover crop, which can contribute to soil health and reduce weed pressure in the long term.

By providing selective control of broadleaf weeds, this compound helps to maintain the diversity of desirable plant species in pastures and reduces the reliance on a single herbicide mode of action, which is a key principle of IWM for mitigating the development of herbicide resistance. Its role is not as a standalone solution but as a tool to be used in conjunction with cultural, mechanical, and other chemical control methods to achieve sustainable weed management.

Future Research Directions and Emerging Paradigms

Development of Sustainable and Environmentally Benign Formulations

The environmental impact of agricultural herbicides is significantly influenced by their formulation. Future research will focus on creating advanced formulations of Isobutyl 4-(2,4-dichlorophenoxy)butyrate to minimize off-target effects such as spray drift, leaching, and volatilization. A key area of investigation is the development of controlled-release formulations (CRFs) and nano-formulations. frontiersin.org

These innovative systems aim to release the active ingredient gradually over time, maintaining effective concentrations in the target area while reducing the total amount of herbicide applied. Research into biodegradable carriers, such as microbial poly-3-hydroxybutyrate (P(3HB)), alginate, and chitosan, is a promising direction. frontiersin.orgnih.govscispace.com Encapsulating the herbicide in these natural polymers or creating nanohydrogels can improve soil retention, enhance stability, and ensure a prolonged, targeted release. nih.govresearchgate.net Studies have shown that such formulations can be more effective than conventional applications and reduce the risk of contaminating soil and water resources. frontiersin.orgresearchgate.net

Elucidation of Novel Biotransformation Pathways in Diverse Microbial Communities

The persistence of this compound in the environment is largely determined by microbial degradation. The initial step involves the hydrolysis of the ester bond to form its parent compound, 2,4-DB, which is then further metabolized. While the degradation of the related herbicide 2,4-dichlorophenoxyacetic acid (2,4-D) is well-studied, there are significant opportunities to discover new biotransformation pathways for phenoxybutyrates.

Future research should aim to identify and characterize novel microbial consortia from diverse and previously unexplored environments. Microorganisms are the primary drivers of 2,4-D degradation, with numerous bacterial and fungal strains like Cupriavidus, Pseudomonas, and Sphingomonas known to break it down. nih.govresearchgate.net Investigations into both aerobic and anaerobic degradation pathways are crucial, as environmental conditions can vary significantly in soil and water. researchgate.netresearchgate.netcdc.gov Identifying enzymes capable of not only cleaving the ether linkage but also performing reductive dehalogenation could lead to more complete mineralization of the compound. nih.govethz.ch Understanding these new pathways is essential for predicting the environmental fate of the herbicide and for developing bioremediation strategies. nih.gov

Advanced Ecotoxicological Modeling and Comprehensive Risk Assessment for Ecosystems

Current risk assessments for herbicides often rely on single-species laboratory tests, which may not accurately reflect risks at the ecosystem level. A significant future direction is the development of advanced ecotoxicological models to predict the transport, fate, and effects of this compound and its metabolites on complex biological communities.

These models should incorporate data on chronic, low-concentration exposures and the effects of multi-stressor scenarios, which are more representative of real-world environmental conditions. researchgate.net There is a need to fill knowledge gaps concerning the compound's impact on a wider range of non-target organisms, including reptiles, amphibians, and soil invertebrates, and to assess population- and ecosystem-level effects. researchgate.net By integrating physicochemical properties, environmental conditions, and biological data, these comprehensive models can provide more accurate predictions of potential ecological impacts, informing regulatory decisions and promoting safer use practices. nih.govnih.gov

Biotechnological Approaches for Enhanced Bioremediation or Crop Tolerance

Biotechnology offers powerful tools to mitigate the environmental impact of herbicides and to enhance agricultural productivity. Future research on this compound will likely focus on two key biotechnological applications: bioremediation and crop tolerance.

Enhanced Bioremediation : This involves harnessing biological processes to clean up contaminated environments. researchgate.net Techniques like bioaugmentation, where specialized microorganisms are introduced to a contaminated site, and biostimulation, which involves stimulating native microbial populations, can accelerate the degradation of the herbicide. genesispcl.com A frontier in this area is the use of synthetic biology and genetic engineering to create microbes with reconstructed and highly efficient degradation pathways for compounds like 2,4-D and its derivatives. nih.govresearchgate.net

Enhanced Crop Tolerance : Genetic engineering can be used to develop crops with specific resistance to herbicides. nih.gov By identifying the genes responsible for herbicide metabolism in tolerant plants or microbes and introducing them into crop species, it is possible to create transgenic varieties that can detoxify the herbicide internally. nih.gov This approach could allow for more effective weed control without damaging the crop, although it requires thorough assessment of ecological and food safety considerations.

Omics-Based Investigations into Plant and Microbial Interactions with the Compound

The advent of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—has revolutionized biological research. nih.gov Applying these powerful tools to study the interactions between this compound, plants, and microbes represents a major frontier.

Omics approaches can provide a holistic view of the molecular mechanisms underlying herbicide action, plant resistance, and microbial degradation. nih.govresearchgate.net Future research can use these techniques to:

Identify the specific genes and proteins involved in the uptake, translocation, and detoxification of the herbicide in both susceptible and resistant weeds. nih.gov

Uncover the complex metabolic networks that microbes use to break down the compound. nih.gov

Characterize the transcriptomic and proteomic responses of non-target organisms to herbicide exposure, leading to the discovery of sensitive biomarkers for ecotoxicological monitoring.

This deep molecular understanding can accelerate the development of more effective weed management strategies and more robust bioremediation technologies. nih.gov

Rational Design of Next-Generation Phenoxybutyrate Analogs

While this compound is an effective herbicide, there is always a drive to discover new active ingredients with improved properties. The rational design of next-generation phenoxybutyrate analogs is a key area for future research. This approach moves beyond traditional trial-and-error screening by using computational modeling and a deep understanding of structure-activity relationships. nih.gov

The goal is to design novel molecules that exhibit:

Higher Potency and Selectivity : More effective control of target weeds at lower application rates.

Novel Mechanisms of Action (MOA) : To combat the growing problem of herbicide resistance, new compounds targeting different biological pathways are needed. nih.gov

Favorable Environmental Profile : Analogs designed for more rapid biodegradation or lower toxicity to non-target species. rsc.org

By coupling molecular modeling with chemical synthesis and biological testing, researchers can iteratively optimize lead compounds to create safer and more effective herbicides for sustainable agriculture. nih.govnih.gov

Summary of Future Research Directions

Research AreaApproachKey ObjectivesPotential Outcomes
Sustainable Formulations Nanotechnology, Controlled-Release SystemsDevelop formulations using biodegradable carriers (e.g., P(3HB), alginate) to minimize environmental mobility and off-target effects.Reduced herbicide runoff and leaching; lower application rates; increased efficacy and safety.
Novel Biotransformation Microbial Prospecting, MetagenomicsIdentify new microorganisms and enzymatic pathways for the degradation of the compound under diverse environmental conditions (aerobic/anaerobic).Improved models of environmental fate; discovery of novel enzymes for bioremediation.
Advanced Ecotoxicology Ecosystem-Level ModelingCreate comprehensive models to assess risks under realistic, chronic, and multi-stressor conditions for a wider range of species.More accurate environmental risk assessments; refined guidelines for safe use.
Biotechnology Genetic Engineering, Synthetic BiologyEngineer microbes for enhanced bioremediation; develop herbicide-tolerant crop varieties through gene transfer.Effective cleanup of contaminated sites; improved weed management systems in agriculture.
Omics Investigations Genomics, Proteomics, MetabolomicsElucidate the molecular interactions between the herbicide, plants, and microbes to understand resistance and degradation mechanisms.Identification of new herbicide targets; development of biomarkers for environmental monitoring.
Rational Design Computational Modeling, Structure-Activity StudiesDesign and synthesize next-generation phenoxybutyrate analogs with improved efficacy, selectivity, and environmental safety.Novel herbicides with new modes of action to manage resistance; more sustainable chemical weed control.

Q & A

Basic Research Questions

Q. How can researchers confirm the structural identity of Isobutyl 4-(2,4-dichlorophenoxy)butyrate in synthesized samples?

  • Methodology : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to resolve the ester linkage and aromatic protons, and mass spectrometry (MS) to confirm the molecular ion peak (expected m/z ~291 for C₁₃H₁₆Cl₂O₃). Compare retention times with reference standards using reversed-phase HPLC (C18 column, methanol/water mobile phase). Cross-reference spectral data with NIST Chemistry WebBook entries for related phenoxybutyrate esters .

Q. What are the established synthetic routes for this compound, and what reaction conditions optimize yield?

  • Methodology : Synthesize via esterification of 4-(2,4-dichlorophenoxy)butyric acid (2,4-DB) with isobutyl alcohol using acid catalysts (e.g., H₂SO₄ or p-toluenesulfonic acid) under reflux. Monitor reaction progress via thin-layer chromatography (TLC). Optimize yield (typically 70–85%) by controlling stoichiometry (1:2 molar ratio of acid to alcohol) and removing water via Dean-Stark apparatus. Purify via vacuum distillation or column chromatography .

Q. What chromatographic methods are recommended for purity analysis of this compound?

  • Methodology : Use reverse-phase HPLC with a C18 column and UV detection (λ = 230 nm). Mobile phase: methanol and sodium acetate buffer (pH 4.6) in a 65:35 ratio . For GC-MS analysis, derivatize with BSTFA to improve volatility. Validate methods with spiked recovery experiments (85–110% recovery in soil/water matrices) .

Advanced Research Questions

Q. How does the ester side chain length (isobutyl vs. methyl) influence the environmental persistence of 2,4-DB derivatives?

  • Methodology : Compare hydrolysis rates under controlled pH (5–9) and UV exposure. Isobutyl esters exhibit slower hydrolysis (t₁/₂ = 15–30 days) than methyl esters (t₁/₂ = 5–10 days) due to steric hindrance. Assess soil adsorption coefficients (Kd) using batch equilibrium tests; isobutyl derivatives show higher Kd values (3.2–4.5 L/kg) than methyl esters (1.8–2.3 L/kg), indicating greater soil retention .

Q. What enzymatic pathways are involved in the microbial degradation of this compound, and how can they be characterized?

  • Methodology : Isolate soil bacteria (e.g., Rhodococcus erythropolis K2-3) capable of cleaving the ether bond. Use cell-free extracts to identify constitutive enzymes (e.g., monooxygenases) via spectrophotometric assays measuring NADH oxidation. Confirm metabolite formation (2,4-dichlorophenol and butyric acid) via LC-MS. Gene knockout studies can pinpoint specific degradative pathways .

Q. What experimental approaches resolve discrepancies in reported toxicity profiles between 2,4-DB and its ester derivatives?

  • Methodology : Conduct comparative toxicokinetic studies in model organisms (e.g., zebrafish or Daphnia magna). Measure LC₅₀ values and bioaccumulation factors (BAFs). For mammalian toxicity, use in vitro assays (e.g., hepatic CYP450 inhibition). Ester derivatives often show lower acute toxicity (e.g., zebrafish LC₅₀ = 12 mg/L for isobutyl ester vs. 8 mg/L for 2,4-DB acid) due to reduced membrane permeability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.